

An In-Depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde

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Compound of Interest

Compound Name: 6-Methoxyquinoline-4-carbaldehyde

Cat. No.: B1360400

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry. Its quinoline core, substituted with a methoxy and a formyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of **6-Methoxyquinoline-4-carbaldehyde**, detailed experimental protocols for its synthesis, and an exploration of its significance in drug discovery, including its role as a precursor to biologically active molecules.

Chemical Properties and Identifiers

6-Methoxyquinoline-4-carbaldehyde is a yellow solid organic compound. It is soluble in organic solvents such as chloroform and acetone. The key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	6-methoxyquinoline-4-carbaldehyde	[1]
CAS Number	4363-94-4	[1]
Molecular Formula	C ₁₁ H ₉ NO ₂	[1]
Molecular Weight	187.19 g/mol	[1]
Canonical SMILES	<chem>COC1=CC2=C(C=C1)N=C(C=C2)C=O</chem>	[1]
InChI	InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3	[1]
InChIKey	PDGKZDPIWAKVLH-UHFFFAOYSA-N	[1]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Melting Point	160 °C	
Boiling Point (Predicted)	353.7 ± 22.0 °C	
Density (Predicted)	1.227 ± 0.06 g/cm ³	
pKa (Predicted)	2.98 ± 0.16	
XLogP3	1.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Exact Mass	187.063328530 Da	[1]
Topological Polar Surface Area	39.2 Å ²	[1]

Synthesis and Experimental Protocols

The synthesis of **6-Methoxyquinoline-4-carbaldehyde** can be achieved through various synthetic routes. Common methods involve the modification of the quinoline core, such as the formylation of a pre-existing 6-methoxyquinoline or the construction of the quinoline ring system from appropriately substituted precursors.

Synthesis via Skraup Reaction and Subsequent Formylation (Hypothetical Protocol)

A plausible and widely used method for the synthesis of the quinoline core is the Skraup reaction. This can be followed by a formylation step to introduce the aldehyde group at the 4-position.

Step 1: Synthesis of 6-Methoxyquinoline

This protocol is based on the well-established Skraup synthesis of quinolines.

- Materials: 3-nitro-4-aminoanisole, arsenic oxide, glycerol, and concentrated sulfuric acid.[2]
- Procedure:
 - In a 5-liter three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol.[2]
 - Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid.[2]
 - With vigorous stirring, add the sulfuric acid dropwise over 30-45 minutes, allowing the temperature to rise to 65-70°C.[2]
 - After the initial reaction, carefully heat the mixture to 117-119°C and add an additional 438 g (236 ml) of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature strictly within this range.[2]

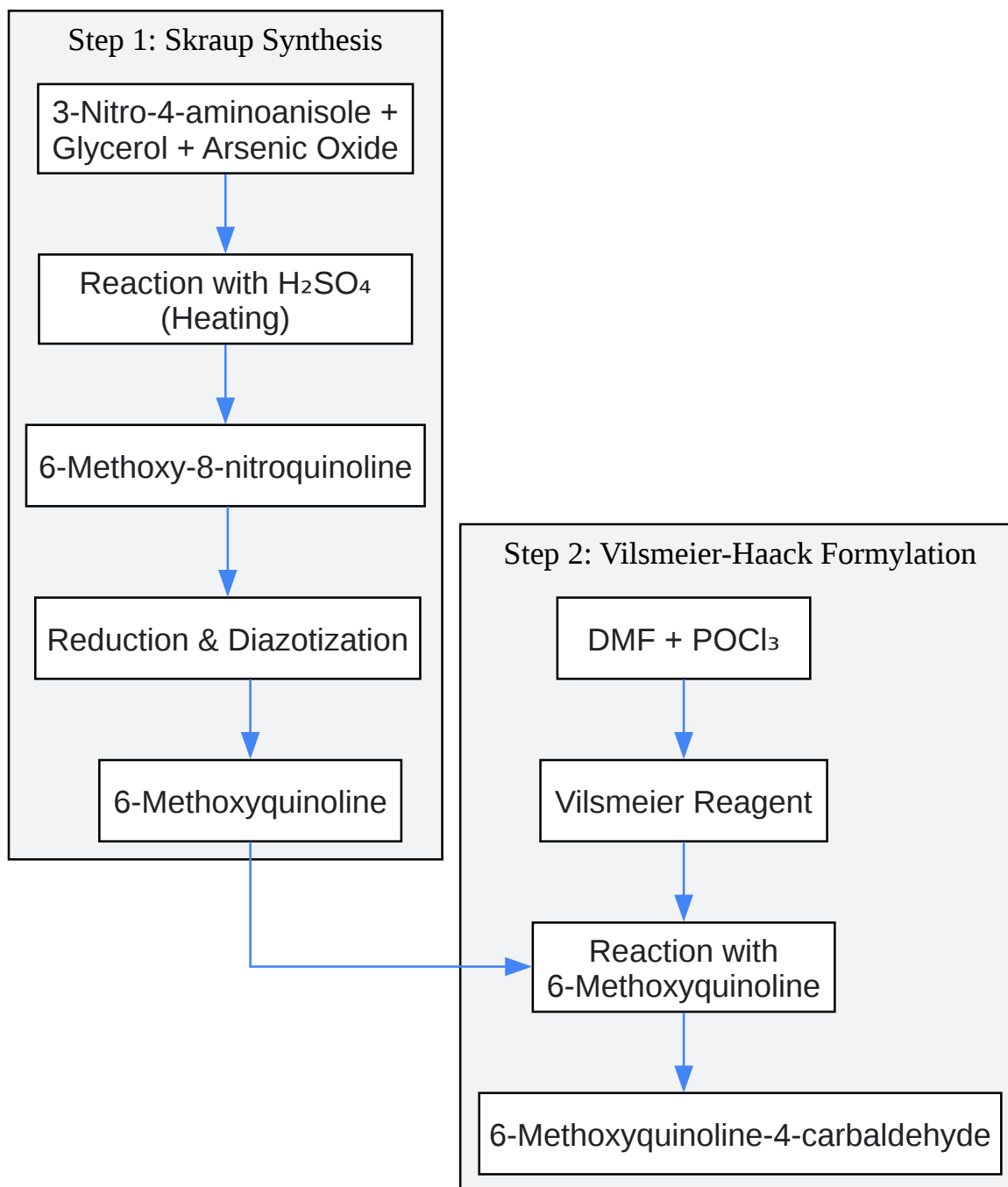
- After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[2]
- Cool the reaction mixture below 100°C and dilute with 1.5 L of water.
- Neutralize the mixture with concentrated ammonium hydroxide in the presence of ice.[2]
- Filter the resulting slurry and wash the precipitate with water and then methanol to yield crude 6-methoxy-8-nitroquinoline.[2]
- The nitro group can then be reduced to an amino group, which is subsequently removed to yield 6-methoxyquinoline.

Step 2: Formylation of 6-Methoxyquinoline

A common method for the formylation of activated aromatic rings is the Vilsmeier-Haack reaction.

- Materials: 6-Methoxyquinoline, phosphorus oxychloride (POCl_3), and N,N-dimethylformamide (DMF).
- Procedure:
 - In a two-necked round-bottom flask cooled to 0°C, place N,N-dimethylformamide (0.1195 mol, 9.2 mL).[3]
 - Slowly add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise with constant stirring over 30 minutes to form the Vilsmeier reagent.[3]
 - To this mixture, add 6-methoxyquinoline (0.1173 mol) and heat the reaction mixture on a water bath for 4 hours.[3]
 - After cooling, pour the reaction mixture into an excess of water and neutralize with a sodium hydrogen carbonate solution.[3]
 - The precipitated product, **6-Methoxyquinoline-4-carbaldehyde**, can be collected by filtration, washed with water, and purified by recrystallization.

Experimental Workflow Diagram



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A generalized workflow for the synthesis of **6-Methoxyquinoline-4-carbaldehyde**.

Spectral Data

The structural elucidation of **6-Methoxyquinoline-4-carbaldehyde** is confirmed through various spectroscopic techniques.

Mass Spectrometry

- GC-MS: PubChem provides a reference to a GC-MS spectrum (F-44-5910-13), indicating its use in the identification of this compound.[1] The fragmentation pattern would be expected to show a molecular ion peak at m/z 187, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

Based on the functional groups present, the IR spectrum of **6-Methoxyquinoline-4-carbaldehyde** is expected to exhibit the following characteristic absorption bands:

- $\sim 3000\text{ cm}^{-1}$: Aromatic C-H stretching.[3]
- $\sim 2920\text{ cm}^{-1}$: -CH stretching of the methoxy group.[3]
- $1699\text{-}1710\text{ cm}^{-1}$: Strong C=O stretching of the aldehyde.[3]
- $\sim 1618\text{ cm}^{-1}$: Aromatic C=N stretching of the quinoline ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **6-Methoxyquinoline-4-carbaldehyde** is not readily available in the initial search, data for a similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, can provide insights into the expected chemical shifts.[3] For **6-Methoxyquinoline-4-carbaldehyde**, one would anticipate:

- ^1H NMR:
 - A singlet for the aldehyde proton (-CHO) at around δ 9-10 ppm.
 - A singlet for the methoxy protons (-OCH₃) at around δ 3.9 ppm.

- A series of signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the quinoline ring.
- ^{13}C NMR:
 - A signal for the aldehyde carbonyl carbon at $\delta >190$ ppm.
 - Signals for the aromatic carbons of the quinoline ring in the range of δ 100-160 ppm.
 - A signal for the methoxy carbon at around δ 55 ppm.

Role in Drug Discovery and Development

Quinoline and its derivatives are known to possess a wide range of biological activities, making them privileged scaffolds in drug discovery. **6-Methoxyquinoline-4-carbaldehyde** serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of 6-methoxyquinoline have been investigated for various pharmacological activities, including:

- Antimalarial Activity: The 8-amino-6-methoxyquinoline pharmacophore is a central component of antimalarial drugs like primaquine and tafenoquine.[4]
- P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinoline analogues have been designed and synthesized as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[5]

Logical Relationship in Drug Development

The aldehyde functional group of **6-Methoxyquinoline-4-carbaldehyde** is highly reactive and can be readily converted into other functional groups, allowing for the synthesis of a diverse library of derivatives for biological screening.



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The role of **6-Methoxyquinoline-4-carbaldehyde** in a typical drug discovery workflow.

Safety Information

6-Methoxyquinoline-4-carbaldehyde is associated with the following hazard statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored under an inert gas (nitrogen or argon) at 2-8°C.

Conclusion

6-Methoxyquinoline-4-carbaldehyde is a valuable building block for synthetic and medicinal chemists. Its well-defined chemical properties and versatile reactivity make it an important precursor for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics, synthetic methodologies, and relevance in the field of drug discovery, serving as a valuable resource for researchers in this domain.

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